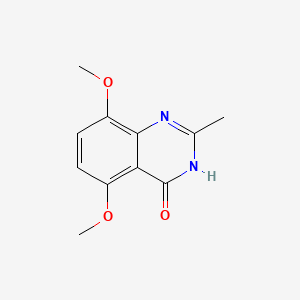
Guanine-13C5,15N5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanine-13C5,15N5 is a stable isotope-labeled compound of guanine, where five carbon atoms are labeled with carbon-13 and five nitrogen atoms are labeled with nitrogen-15It is a purine derivative, consisting of a fused pyrimidine-imidazole ring system with conjugated double bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Guanine-13C5,15N5 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the guanine molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis of guanine. One common method involves the use of labeled formamide and formic acid in the presence of ammonia to form the labeled guanine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using labeled precursors. The process includes the purification of the labeled guanine through crystallization or chromatography techniques to ensure high purity and isotopic enrichment .
Analyse Des Réactions Chimiques
Types of Reactions
Guanine-13C5,15N5 undergoes various chemical reactions, including:
Oxidation: Guanine can be oxidized to form 8-oxoguanine, a common oxidative lesion in DNA.
Reduction: Reduction reactions can convert guanine to dihydroguanine.
Substitution: Guanine can undergo substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic reagents like alkyl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: 8-oxoguanine
Reduction: Dihydroguanine
Substitution: Various substituted guanine derivatives.
Applications De Recherche Scientifique
Guanine-13C5,15N5 has numerous applications in scientific research, including:
Chemistry: Used as a tracer in studying chemical reactions and mechanisms.
Biology: Employed in nucleic acid research to study DNA and RNA synthesis, repair, and interactions.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and technologies, including organic semiconductors and dyes .
Mécanisme D'action
Guanine-13C5,15N5 exerts its effects primarily through its incorporation into nucleic acids. It interacts with various molecular targets, including enzymes involved in nucleic acid metabolism, such as DNA polymerases and ribonucleotide reductases. The labeled isotopes allow for precise tracking and quantification of guanine in biological systems, providing insights into molecular pathways and mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenine-13C5,15N5: Another isotope-labeled purine used in nucleic acid research.
Cytosine-13C5,15N5: A labeled pyrimidine used in similar applications.
Thymine-13C5,15N5: A labeled pyrimidine found in DNA.
Uracil-13C5,15N5: A labeled pyrimidine found in RNA
Uniqueness
Guanine-13C5,15N5 is unique due to its specific labeling with carbon-13 and nitrogen-15, which allows for detailed studies of guanine’s role in nucleic acids. Its stable isotope labeling provides a non-radioactive method for tracing and quantifying guanine in various biological and chemical processes, making it a valuable tool in research .
Propriétés
Numéro CAS |
1207522-89-1 |
|---|---|
Formule moléculaire |
C5H5N5O |
Poids moléculaire |
161.056 |
Nom IUPAC |
2-azanyl-3,7-dihydropurin-6-one |
InChI |
InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1 |
Clé InChI |
UYTPUPDQBNUYGX-IIYFYTTLSA-N |
SMILES |
C1=NC2=C(N1)C(=O)N=C(N2)N |
Synonymes |
2-Amino-1,9-dihydro-6H-purin-6-one-13C5,15N5; 2-Amino-6-hydroxy-1H-purine-13C5,15N5; 2-Amino-6-hydroxypurine-13C5,15N5; 2-Aminohypoxanthine-13C5,15N5; 9H-Guanine-13C5,15N5; 2-Amino-hypoxanthine-13C5,15N5; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







